molecular formula C11H15BF2O3 B2918759 2,4-Difluoro-5-isobutoxyphenylboronic acid CAS No. 2096331-54-1

2,4-Difluoro-5-isobutoxyphenylboronic acid

Cat. No. B2918759
CAS RN: 2096331-54-1
M. Wt: 244.04
InChI Key: DZLCKYNMTVATGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C11H15BF2O3 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-isobutoxyphenylboronic acid consists of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-5-isobutoxyphenylboronic acid are not fully detailed in the available resources. The molecular weight of the compound is 244.04 g/mol .

Scientific Research Applications

Catalytic Applications and Synthetic Methodology 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted for its catalytic efficiency in dehydrative amidation between carboxylic acids and amines, underscoring the role of the ortho-substituent in enhancing reaction rates by preventing amine coordination. This insight may hint at the potential utility of 2,4-Difluoro-5-isobutoxyphenylboronic acid in similar synthetic pathways, especially where isobutoxy groups could influence reaction dynamics or substrate selectivity (Wang, Lu, & Ishihara, 2018).

Covalent Organic Frameworks (COFs) Research on phenyl diboronic acid derivatives in the synthesis of COFs showcases their utility in creating highly ordered, porous, and thermally stable structures. These materials, notable for their large surface areas and permanent porosity, suggest that 2,4-Difluoro-5-isobutoxyphenylboronic acid could serve as a building block in developing novel COFs with potentially unique properties for gas storage, separation, or catalysis applications (Côté et al., 2005).

Bioisostere Design and Drug Development The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, suggesting that 2,4-Difluoro-5-isobutoxyphenylboronic acid could be explored for its druglike properties, especially in designing bioisosteres for hydroxyl, thiol, or amine groups. This application is particularly relevant in medicinal chemistry, where optimizing drug properties for better efficacy, stability, or bioavailability is crucial (Zafrani et al., 2017).

Antibacterial Agents The study of (trifluoromethoxy)phenylboronic acids in relation to their antimicrobial properties indicates a potential research avenue for 2,4-Difluoro-5-isobutoxyphenylboronic acid in developing new antibacterial compounds. Understanding how substituent position affects acidity and how these molecules interact with bacterial proteins could guide the synthesis of targeted antibacterial agents (Adamczyk-Woźniak et al., 2021).

Fluorescence Quenching and Sensor Development Research on the fluorescence quenching properties of boronic acid derivatives opens the door to employing 2,4-Difluoro-5-isobutoxyphenylboronic acid in developing fluorescence-based sensors. These sensors could be particularly useful for detecting analytes that interact specifically with the boronic acid moiety, offering applications in biological sensing and diagnostics (Geethanjali, Nagaraja, & Melavanki, 2015).

properties

IUPAC Name

[2,4-difluoro-5-(3-methylbutoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-7(2)3-4-17-11-5-8(12(15)16)9(13)6-10(11)14/h5-7,15-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLCKYNMTVATGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid

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